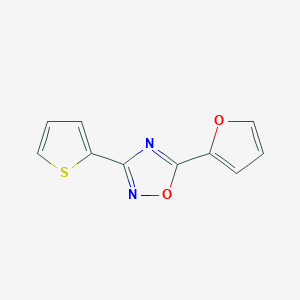![molecular formula C20H27N3O2 B6103559 7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103559.png)
7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is also known as CP-122,288 and is a member of the spirocyclic piperidine class of compounds. In 5]decan-6-one.
Wissenschaftliche Forschungsanwendungen
7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one has shown potential applications in the field of medicine. It has been studied for its potential as an antipsychotic, antidepressant, and anxiolytic agent. Additionally, it has been studied for its potential as a treatment for Parkinson's disease and schizophrenia.
Wirkmechanismus
The exact mechanism of action of 7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual activity may contribute to its potential as an antipsychotic and antidepressant agent.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect the levels of neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to have anxiolytic effects in animal models. Additionally, it has been shown to have potential neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential as a tool for studying the dopamine and serotonin systems in the brain. Its dual activity at these receptors may allow for more nuanced investigations into the roles of these neurotransmitters in various physiological and pathological processes. However, one limitation is that its exact mechanism of action is not fully understood, which may complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its potential as a treatment for Parkinson's disease and other neurodegenerative disorders. Another direction is to explore its potential as an antidepressant and anxiolytic agent in human clinical trials. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the field of neuroscience.
Synthesemethoden
The synthesis of 7-(cyclobutylmethyl)-2-(2-pyridinylacetyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2-pyridineacetic acid with cyclobutanemethanol and subsequent reaction with 1,2-dichloroethane and piperidine. The compound is then purified through column chromatography.
Eigenschaften
IUPAC Name |
7-(cyclobutylmethyl)-2-(2-pyridin-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-18(13-17-7-1-2-10-21-17)23-12-9-20(15-23)8-4-11-22(19(20)25)14-16-5-3-6-16/h1-2,7,10,16H,3-6,8-9,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCYOIPFVIMJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC3(C2=O)CCN(C3)C(=O)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-bromo-6-ethoxy-4-[5-(methoxycarbonyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B6103489.png)
![ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6103497.png)
![[1-(4-methoxy-3-methylbenzoyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6103505.png)
![1-{3-[3-(dimethylamino)propyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol hydrochloride](/img/structure/B6103507.png)
![3-(3,5-dimethylbenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]-2,5-pyrrolidinedione](/img/structure/B6103515.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6103523.png)
![5-ethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6103530.png)
![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6103549.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6103567.png)
![N-(2-hydroxy-2-phenylethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B6103573.png)
![1-[(4-ethyl-1-piperazinyl)acetyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6103578.png)
![N-(4-ethoxyphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6103581.png)